molecular formula C21H22N2O3S B3451857 N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide

N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide

Cat. No. B3451857
M. Wt: 382.5 g/mol
InChI Key: GKFQJHVBMHEMCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide, also known as NSC-631570, is a chemical compound that has gained interest in scientific research due to its potential use as a therapeutic agent. This compound belongs to the family of glycine receptor antagonists and has been studied for its effects on the central nervous system.

Mechanism of Action

N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide acts as a competitive antagonist of glycine receptors, which are important for the regulation of neuronal excitability in the central nervous system. By blocking the activity of these receptors, this compound reduces the activity of excitatory neurotransmitters, leading to a decrease in neuronal excitability and a reduction in symptoms associated with neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce the activity of glutamate receptors in the brain, which are involved in the regulation of neuronal excitability. Additionally, this compound has been shown to increase the levels of GABA, an inhibitory neurotransmitter that is involved in the regulation of neuronal excitability.

Advantages and Limitations for Lab Experiments

N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has several advantages for use in laboratory experiments. It has been shown to have a high degree of selectivity for glycine receptors, which reduces the likelihood of off-target effects. Additionally, this compound has a relatively long half-life, which allows for sustained effects in animal models. However, there are also limitations to the use of this compound in laboratory experiments, including the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for research on N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide. One potential area of study is the development of more potent and selective glycine receptor antagonists for use in the treatment of neurological disorders. Additionally, further research is needed to elucidate the precise mechanism of action of this compound and its effects on the central nervous system. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans.

Scientific Research Applications

N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has been studied for its potential use in the treatment of various neurological disorders, including epilepsy, anxiety, and pain. It has been shown to have anxiolytic and anticonvulsant effects in animal models, and its mechanism of action is thought to involve the modulation of glycine receptors in the brain.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-15-11-16(2)13-18(12-15)22-21(24)14-23(27(3,25)26)20-10-6-8-17-7-4-5-9-19(17)20/h4-13H,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFQJHVBMHEMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN(C2=CC=CC3=CC=CC=C32)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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